3-(Prop-2-yn-1-yl)pentane-2,4-dione
Overview
Description
The compound "3-(Prop-2-yn-1-yl)pentane-2,4-dione" is a derivative of pentane-2,4-dione, which is also known as acetylacetone. This compound is part of the β-diketone family, characterized by the presence of two keto groups (carbonyl groups) on adjacent carbon atoms. The β-diketones are known for their ability to exist in keto and enol forms due to tautomerism, which involves the migration of a proton and the shift of a double bond. The enol form is stabilized by intramolecular hydrogen bonding, leading to a significant impact on the compound's physical and chemical properties .
Synthesis Analysis
The synthesis of derivatives of pentane-2,4-dione often involves direct arylation or alkylation methods. For example, compounds similar to "3-(Prop-2-yn-1-yl)pentane-2,4-dione" have been synthesized by direct arylation of pentane-2,4-diones in the presence of catalysts such as Mn(OAc)3 and H3PO4 . Although the specific synthesis of "3-(Prop-2-yn-1-yl)pentane-2,4-dione" is not detailed in the provided papers, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of β-diketone derivatives is significantly influenced by the presence of substituents on the pentane-2,4-dione backbone. X-ray crystallography has revealed that many of these derivatives exist predominantly as the enol tautomer in the solid state, with very short and strong hydrogen bonds . The strength of these hydrogen bonds can be estimated from vibrational spectroscopy data and is often greater than 100 kJ/mol . The presence of substituents can also lead to steric and resonance effects that further influence the molecular structure and hydrogen bond strength .
Chemical Reactions Analysis
Pentane-2,4-dione and its derivatives undergo various chemical reactions, including thioacetalization, which involves the conversion of aldehydes and ketones into dithioacetals. This reaction can be chemoselective, as demonstrated by the use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione in the acid-promoted thioacetalization of selected aldehydes and aliphatic ketones under solvent-free conditions . Additionally, reactions with formaldehyde have been shown to produce a range of condensation products, depending on the amount of formaldehyde used .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-diketone derivatives are closely related to their molecular structure. The strong intramolecular hydrogen bonding in the enol form affects the vibrational frequencies observed in IR and Raman spectra, as well as the 1H NMR chemical shifts . The extraction of tris(pentan-2,4-dione)iron(III) into propylene carbonate demonstrates the compound's ability to form complexes with metals, which can be used in spectrophotometric methods for the determination of iron . The solvent-free conditions used in some reactions highlight the importance of using non-toxic solvents in analytical chemistry .
Scientific Research Applications
Chemoselective Synthesis
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, a derivative of 3-(Prop-2-yn-1-yl)pentane-2,4-dione, is utilized in chemoselective thioacetalization. This process involves converting selected aldehydes and aliphatic ketones into corresponding dithioacetals under solvent-free conditions. The method is notable for its chemoselectivity, particularly in distinguishing between aromatic aldehydes or aliphatic ketones and aromatic ketones (Ouyang et al., 2006).
Structural and Thermal Properties
The structural and thermal properties of cyano-substituted azoderivatives of β-diketones, including 3-(Prop-2-yn-1-yl)pentane-2,4-dione derivatives, have been studied. These compounds exhibit high thermal stability and distinct phase transition temperatures, as observed in derivatives like HL1–3 and [Pd(L2)2] (Mahmudov et al., 2011).
Synthesis of Dithiol-2-ylidene Derivatives
Research has focused on synthesizing various derivatives of 3-(Prop-2-yn-1-yl)pentane-2,4-dione, such as 3-(4-methyl-1,3-dithiol-2-ylidene)pentane-2,4-dione. These compounds are characterized for their potential in organic synthesis and are analyzed using IR and 1H NMR spectra (Zhang Li-jian, 2006).
Formation of Nickel(II) Complexes
Pentane-2,4-dione, closely related to 3-(Prop-2-yn-1-yl)pentane-2,4-dione, has been used in forming nickel complexes with potential antimicrobial, antifungal, antioxidant, and anticancer activities. This research opens avenues for pharmaceutical applications of these compounds (Gulea et al., 2020).
Physicochemical and Solvatochromic Properties
Studies have been conducted on azoderivatives of pentane-2,4-dione (a close analogue of 3-(Prop-2-yn-1-yl)pentane-2,4-dione), exploring their physicochemical and solvatochromic properties. These properties are vital in understanding the behavior of these compounds under different solvents and environmental conditions (Mahmudov et al., 2011).
Reaction with Formaldehyde
The reaction of pentane-2,4-dione with formaldehyde leads to various condensation products. This reaction pathway is crucial for understanding the reactivity and potential applications in synthetic organic chemistry (Kennedy & Mcmurry, 1969).
Synthesis of Schiff Bases
Research includes the synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine reacting with 3-ethoxyvinylidene-2,4-pentanedione, closely related to 3-(Prop-2-yn-1-yl)pentane-2,4-dione. These studies contribute to the field of organic chemistry and material science (Opozda et al., 2006).
Spectroscopic Characterization
Studies on derivatives like 3-(Ferrocenylmethyl)pentane-2,4-dione have been conducted for spectroscopic characterization. These studies are essential for understanding the electronic and structural properties of these compounds (Lapić et al., 2011).
Hydrogen Bond Strength Analysis
The hydrogen bond strength and vibrational assignments of enol forms of derivatives have been investigated using Density Functional Theory (DFT) calculations. This research aids in understanding the molecular structure and bonding characteristics (Zahedi-Tabrizi et al., 2015).
Crystal Structure Analysis
The crystal structure and conformation of derivatives like 3-[Bis(methylthio)methylene]pentane-2,4-dione have been analyzed to understand their molecular geometry and potential applications in material science (Jarvis & Taylor, 1979).
Safety And Hazards
Safety information for 3-(Prop-2-yn-1-yl)pentane-2,4-dione indicates that it is classified with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
properties
IUPAC Name |
3-prop-2-ynylpentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-4-5-8(6(2)9)7(3)10/h1,8H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBJQLKQIUOQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC#C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408793 | |
Record name | 2,4-Pentanedione, 3-(2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-yn-1-yl)pentane-2,4-dione | |
CAS RN |
38352-74-8 | |
Record name | 2,4-Pentanedione, 3-(2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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